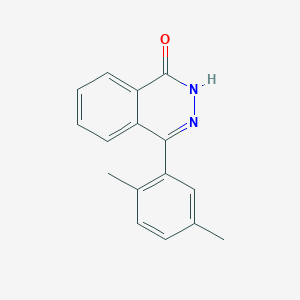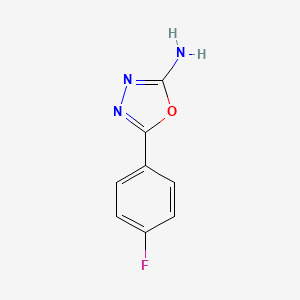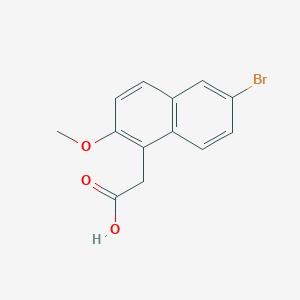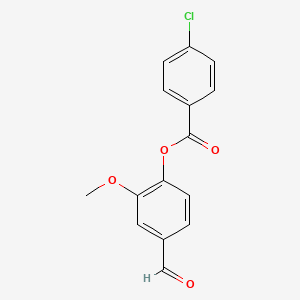
4-Formyl-2-methoxyphenyl 4-chlorobenzoate
説明
“4-Formyl-2-methoxyphenyl 4-chlorobenzoate” is a chemical compound with a molecular weight of 290.7 . It is a derivative of benzoic acid and is a white crystalline powder. The compound is widely used in scientific research for peptide synthesis and protection.
Synthesis Analysis
The synthesis of “4-Formyl-2-methoxyphenyl 4-chlorobenzoate” can be carried out by reacting 4-formyl-2-methoxyphenol with thionyl chloride and then with 3-chlorobenzoic acid. The reaction takes place in the presence of a catalyst such as pyridine.Molecular Structure Analysis
The molecular structure of “4-Formyl-2-methoxyphenyl 4-chlorobenzoate” is represented by the linear formula C15H11ClO4 . The InChI code for this compound is 1S/C15H11ClO4/c1-19-14-8-10 (9-17)2-7-13 (14)20-15 (18)11-3-5-12 (16)6-4-11/h2-9H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formyl-2-methoxyphenyl 4-chlorobenzoate” include a molecular weight of 290.7 , and a storage temperature at room temperature . It is a white crystalline powder.科学的研究の応用
Anti-Inflammatory Activity
4-Formyl-2-methoxyphenyl 4-chlorobenzoate: has been studied for its potential anti-inflammatory properties. A computational docking study targeting the COX-2 receptor predicted that this compound could have better anti-inflammatory activity than vanillin, its starting material. The binding energy of the compound was lower on chain A of the receptor (-8.18 kcal/mol) compared to vanillin (-4.96 kcal/mol), indicating a stronger interaction and potential efficacy .
Synthesis Enhancement via Microwave Irradiation
The synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate can be enhanced using microwave irradiation. This method has been shown to improve the yield of the compound, with different microwave powers (120, 200, and 400 watts) resulting in yields of 89.09%, 72.78%, and 34.49%, respectively. This indicates that controlled microwave irradiation can be a valuable tool in optimizing the synthesis process .
Molecular Structure Characterization
The molecular structure of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate has been characterized using various spectroscopic techniques. FTIR, 1H-NMR, and 13C-NMR spectrophotometry have been employed to determine the structural characteristics of the synthesized compound, which is crucial for understanding its chemical behavior and interactions .
Crystallography
The crystal structure of a related compound, 4-formyl-2-methoxyphenyl 2-acetoxybenzoate , has been determined, providing insights into the crystallographic aspects of these types of compounds. Such information is essential for the development of new materials and for understanding the solid-state properties of the compound .
Bioactivity Enhancement
Structural modification of organic compounds like vanillin is necessary to increase their bioactivity. By modifying the phenolic hydroxyl group of vanillin to produce 4-Formyl-2-methoxyphenyl 4-chlorobenzoate , researchers aim to enhance the lipophilic properties and, consequently, the bioactivity of the compound. This approach is fundamental in drug design and development .
Potential Therapeutic Effects
Derivatives of vanillin, such as 4-Formyl-2-methoxyphenyl 4-chlorobenzoate , are being explored for their therapeutic effects. Vanillin itself has been reported to have antioxidant, antimutagenic, anti-invasive, metastatic suppression potential, as well as anti-inflammatory and antinociceptive activity. The modified compound is expected to exhibit enhanced therapeutic effects due to its altered structure .
特性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSSATZPNQQXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351120 | |
| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 4-chlorobenzoate | |
CAS RN |
321726-57-2 | |
| Record name | Benzoic acid, 4-chloro-, 4-formyl-2-methoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321726-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The study investigated the potential anti-inflammatory activity of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate by computationally docking it to the COX-2 enzyme (PDB ID: 6COX). The results suggest that this compound binds to the COX-2 enzyme with a binding energy of -8.18 kcal/mol on chain A of the receptor, which is stronger than its parent compound vanillin (-4.96 kcal/mol) []. While this computational study provides a theoretical basis for potential anti-inflammatory activity, further experimental validation is needed to confirm these findings and elucidate the downstream effects of this interaction.
A: The research highlights the modification of vanillin's phenolic -OH group with an aromatic ring, a carbonyl group, and a halogen to synthesize 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. This structural modification is proposed to enhance the compound's lipophilicity and potentially improve its bioactivity compared to vanillin []. The docking study supports this hypothesis, demonstrating a stronger binding affinity to COX-2. Further studies exploring modifications to the aromatic rings or substituents could provide a more comprehensive understanding of the SAR.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



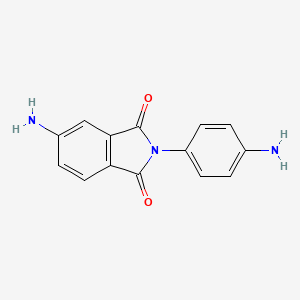
![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)


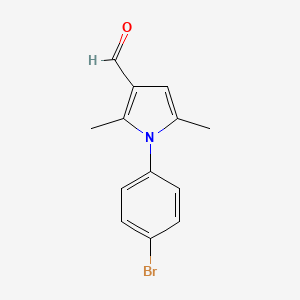
![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)



![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

